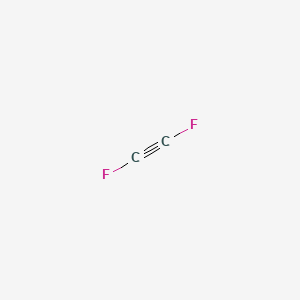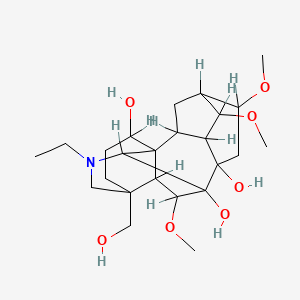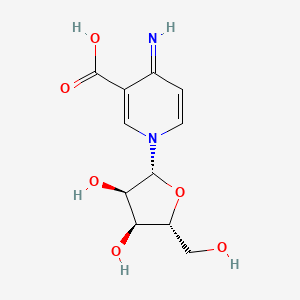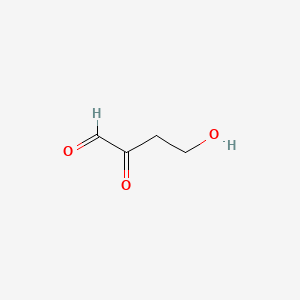
Difluoroacetylene
Übersicht
Beschreibung
Difluoroacetylene is a compound of carbon and fluorine with the molecular formula C2F2 . It is a linear molecule, with its two carbons joined by a triple bond and terminal fluorines: F-C≡C-F . The molecule is the perfluorocarbon analog of acetylene, C2H2 .
Synthesis Analysis
The preparation of difluoroacetylene is challenging, with risks of explosions and low yields . Nevertheless, the compound has been made, isolated, and characterized by various spectroscopical methods such as MS, NMR, Photoelectron- and IR spectroscopy .Molecular Structure Analysis
The molecular structure of Difluoroacetylene is linear, with two carbons joined by a triple bond and terminal fluorines . This structure makes it the perfluorocarbon analog of acetylene, C2H2 .Chemical Reactions Analysis
Difluoroacetylene is stable in the gaseous phase under low pressure . At liquid nitrogen temperature, it slowly changes to tetrafluorobutatriene, most likely through an intermediate of difluorovinylidene .Physical And Chemical Properties Analysis
Difluoroacetylene has a molar mass of 62.019 g·mol −1 . It is stable in the gaseous phase under low pressure .Wissenschaftliche Forschungsanwendungen
Conducting Polymer Candidate
Difluoroacetylene has been explored for its potential as a conducting polymer. Research indicates that poly(difluoroacetylene) (PDFA) might be a good candidate due to its high n-type conductivity. The electronic structure analysis shows that PDFA is p- and n-dopable with high on-chain mobility of electrons and holes, making it a promising material for electronic applications. Additionally, the energy required for planarization in the solid state is relatively low, suggesting potential ease in manufacturing processes (Salzner, 2003).
Photolysis in Vacuum Ultraviolet
The vacuum-ultraviolet (vuv) photochemistry of difluoroacetylene has been studied in argon and carbon monoxide matrices. This research is significant for understanding the molecular processes under vuv light. It was found that difluoroacetylene photodissociates into fluoroacetylene and HF, and can give rise to free radical C2HF2 via atomic detachment. Such studies are crucial for applications in photochemistry and understanding reaction pathways in different environmental conditions (Guillory & Andrews, 1975).
Nonlinear Optical Properties
Difluoroacetylene's nonlinear optical (NLO) properties have been investigated, revealing insights into electron correlation and vibration effects. This research is important for applications in optoelectronics and photonics, where materials with specific NLO properties are sought for device fabrication. The studies using quantum chemistry methods indicate the potential of difluoroacetylene in these fields (Medved’ et al., 2005).
Electron Collision Cross Sections
Understanding the electron collision cross sections of difluoroacetylene is essential for applications in plasma physics and materials processing. Studies using the R-matrix method have provided detailed insights into various cross sections such as elastic, momentum transfer, and ionization, which are critical for developing plasma models in semiconductor etching processes (Gupta et al., 2017).
Fluorocarbyne Complexes
The chemistry of fluorocarbyne complexes, involving difluoroacetylene, has been explored, providing insights into the formation and stability of these complexes. This research is important for developing new materials in organometallic chemistry and catalysis. The study of difluoroacetylene cobalt carbonyl complexes and their dimerization to tetrahedrane derivatives expands the understanding of metal-ligand interactions and the potential for creating novel molecular structures (Gong et al., 2010).
Infrared Spectrum Analysis
The infrared spectrum of difluorovinylidene, closely related to difluoroacetylene, has been studied to understand its vibrational characteristics. Such spectroscopic studies are crucial for molecular identification and understanding the molecular behavior in various chemical environments (Gallo & Schaefer, 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2-difluoroethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F2/c3-1-2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTZYYGAOGUPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218978 | |
| Record name | Difluoroacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoroacetylene | |
CAS RN |
689-99-6 | |
| Record name | Ethyne, difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyne, difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoroacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















